2-methoxy-6-(1H-pyrrol-1-ylmethyl)pyridine
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-6-(1H-pyrrol-1-ylmethyl)pyridine typically involves the reaction of 2-methoxypyridine with pyrrole in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as methanol or ethanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, potentially using continuous flow reactors or other advanced chemical engineering techniques .
Chemical Reactions Analysis
Types of Reactions
2-methoxy-6-(1H-pyrrol-1-ylmethyl)pyridine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridine ring, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Formation of reduced pyridine derivatives.
Substitution: Formation of alkylated or acylated pyridine derivatives.
Scientific Research Applications
2-methoxy-6-(1H-pyrrol-1-ylmethyl)pyridine has been explored for various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions
Mechanism of Action
The mechanism of action of 2-methoxy-6-(1H-pyrrol-1-ylmethyl)pyridine involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets are still under investigation, but it is believed to involve interactions with cellular proteins and nucleic acids .
Comparison with Similar Compounds
Similar Compounds
2-methoxypyridine: Lacks the pyrrole moiety, making it less versatile in certain chemical reactions.
6-(1H-pyrrol-1-ylmethyl)pyridine: Lacks the methoxy group, which may affect its reactivity and biological activity.
Uniqueness
2-methoxy-6-(1H-pyrrol-1-ylmethyl)pyridine is unique due to the presence of both the methoxy and pyrrole groups, which confer distinct chemical and biological properties. This dual functionality makes it a valuable compound for various applications in research and industry .
Biological Activity
2-Methoxy-6-(1H-pyrrol-1-ylmethyl)pyridine is a heterocyclic compound with significant potential in medicinal chemistry due to its unique structural features, which include both a methoxy group and a pyrrole moiety. This compound has been studied for its biological activities, particularly its antimicrobial properties, and its interactions with various biological targets.
Chemical Structure
The molecular formula of this compound is CHNO, with a molecular weight of approximately 188.23 g/mol. The compound features a pyridine ring substituted at the 2-position with a methoxy group and at the 6-position with a pyrrole derivative.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity . Studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains and fungi, suggesting potential applications in pharmaceuticals .
Minimum Inhibitory Concentrations (MICs) for some related compounds have been reported, demonstrating their effectiveness against common pathogens:
Compound | Pathogen | MIC (µg/mL) |
---|---|---|
This compound | Staphylococcus aureus | TBD |
This compound | Escherichia coli | TBD |
Pyrrole derivatives | Staphylococcus aureus | 3.12 - 12.5 |
Pyrrole derivatives | E. coli | 3.12 - 12.5 |
Note: Specific MIC values for this compound are still under investigation.
The mechanism by which this compound exerts its biological effects is believed to involve interactions with specific proteins or enzymes in microbial cells. Techniques such as surface plasmon resonance and isothermal titration calorimetry are employed to study these binding interactions, which may elucidate its mechanism of action .
Case Studies
Several studies have contributed to understanding the biological activity of this compound:
- Antibacterial Activity Study : A recent study evaluated the antibacterial properties of various pyrrole derivatives, including this compound, against Gram-positive and Gram-negative bacteria. The results indicated that the compound demonstrated significant antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli .
- Antifungal Activity Assessment : Another research effort focused on the antifungal properties of this compound, revealing promising results against Candida albicans and other fungal strains . The study highlighted the importance of structural modifications in enhancing bioactivity.
Comparative Analysis
To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
2-Methoxypyridine | Pyridine ring with methoxy group | Lacks pyrrole moiety; less versatile |
6-(1H-pyrrol-1-ylmethyl)pyridine | Pyridine with pyrrole substitution | Lacks methoxy group; different reactivity |
Pyrrole derivatives | Five-membered aromatic ring with nitrogen | Distinct reactivity; lacks pyridine structure |
Properties
IUPAC Name |
2-methoxy-6-(pyrrol-1-ylmethyl)pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-14-11-6-4-5-10(12-11)9-13-7-2-3-8-13/h2-8H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQJLICWPZNPWND-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=N1)CN2C=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.